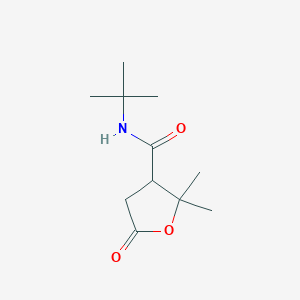
N-(3,5-dimethoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in the field of scientific research. DMPT has been found to have various biochemical and physiological effects, making it an attractive compound for researchers in various fields.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood. However, studies have shown that DMPT acts on the hypothalamus-pituitary-gonadal axis, leading to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The increase in LH and FSH secretion leads to an increase in testosterone production, which is responsible for the growth-promoting effects of DMPT.
Biochemical and Physiological Effects
DMPT has various biochemical and physiological effects. Studies have shown that DMPT can increase feed intake and improve the growth performance of animals. DMPT has also been found to improve the quality of animal products, such as meat and eggs.
In addition, DMPT has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMPT for lab experiments is its high yield synthesis method. DMPT is also a readily available compound, making it easy to obtain for research purposes. DMPT has also been found to have various biochemical and physiological effects, making it an attractive compound for researchers in various fields.
However, one of the limitations of DMPT is that its mechanism of action is not fully understood. Further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of various diseases.
Direcciones Futuras
There are several future directions for research on DMPT. One area of research is to further understand the mechanism of action of DMPT. This will help to identify potential applications of DMPT in the treatment of various diseases.
Another area of research is to investigate the potential use of DMPT in the field of animal nutrition. Further studies are needed to determine the optimal dosage of DMPT and its long-term effects on animal health and product quality.
Conclusion
In conclusion, DMPT is a synthetic compound that has gained significant attention in the field of scientific research. DMPT has various biochemical and physiological effects, making it an attractive compound for researchers in various fields. Further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
DMPT has been found to have various scientific research applications. One of the primary applications of DMPT is in the field of animal nutrition. DMPT has been shown to increase feed intake and improve the growth performance of various animals, including pigs, chickens, and fish. DMPT has also been found to improve the quality of animal products, such as meat and eggs.
DMPT has also been studied for its potential use in the treatment of various diseases. Studies have shown that DMPT has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-19-13-7-11(8-14(9-13)20-2)16-15(21)17-6-4-3-5-12(17)10-18/h7-9,12,18H,3-6,10H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBJQQLHRQZBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCCCC2CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)

![3-(benzyloxy)-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4137297.png)


![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137358.png)
![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4137380.png)